3-(Benzyloxy)-4-methoxyphenylboronic acid
Overview
Description
Scientific Research Applications
Luminescent Properties in Coordination Compounds
3-(Benzyloxy)-4-methoxyphenylboronic acid and its derivatives have been studied for their role in influencing the photophysical properties of lanthanide coordination compounds. The presence of electron-releasing substituents like -OMe (methoxy) group on these compounds has shown to increase electron density, enhancing the photoluminescence of lanthanide complexes, such as those of terbium (Tb3+). Conversely, electron-withdrawing groups can decrease luminescence efficiency due to energy dissipation through different transitions (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Supramolecular Assemblies
Phenylboronic acids, including 4-methoxyphenylboronic acids, have been utilized in the design and synthesis of supramolecular assemblies. These assemblies were formed due to hydrogen bonds between heteroatoms and -B(OH)2 groups in the acid. This research demonstrates the potential of boronic acids in creating unique molecular structures (Pedireddi & Seethalekshmi, 2004).
Biological Activity in Ferulic Acid Derivatives
Studies on ether and ester derivatives of ferulic acid, including compounds with 3-(Benzyloxy)-4-methoxyphenyl structures, have shown significant biological activities. These compounds exhibited properties like free-radical scavenging, antioxidant activity, and cytotoxic effects on certain tumor cell lines, highlighting their potential in medicinal chemistry and pharmacology (Obregón-Mendoza et al., 2018).
Development of Fluorescent Probes
Compounds like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, derived from similar structures to 3-(Benzyloxy)-4-methoxyphenylboronic acid, have been synthesized and found applicable in creating fluorescent probes. These probes are sensitive to pH changes and specific metal cations, opening avenues in sensor technology and analytical chemistry (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
properties
IUPAC Name |
(4-methoxy-3-phenylmethoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-13-8-7-12(15(16)17)9-14(13)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHSIZCQILKQCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442176 | |
Record name | 3-(BENZYLOXY)-4-METHOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4-methoxyphenylboronic acid | |
CAS RN |
243990-54-7 | |
Record name | B-[4-Methoxy-3-(phenylmethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243990-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(BENZYLOXY)-4-METHOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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